5-(3-Bromobenzylidene)-3-(4-chlorophenacyl)thiazolidine-2,4-dione
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Overview
Description
5-(3-Bromobenzylidene)-3-(4-chlorophenacyl)thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromobenzylidene)-3-(4-chlorophenacyl)thiazolidine-2,4-dione typically involves the condensation of 3-bromobenzaldehyde with 3-(4-chlorophenacyl)thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimization of reaction conditions are common practices to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(3-Bromobenzylidene)-3-(4-chlorophenacyl)thiazolidine-2,4-dione has been studied for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as diabetes and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-Bromobenzylidene)-3-(4-chlorophenacyl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Bromobenzylidene)-3-(4-methylphenacyl)thiazolidine-2,4-dione
- 5-(3-Chlorobenzylidene)-3-(4-chlorophenacyl)thiazolidine-2,4-dione
- 5-(3-Bromobenzylidene)-3-(4-fluorophenacyl)thiazolidine-2,4-dione
Uniqueness
The uniqueness of 5-(3-Bromobenzylidene)-3-(4-chlorophenacyl)thiazolidine-2,4-dione lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromine and chlorine atoms can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
CAS No. |
154285-39-9 |
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Molecular Formula |
C18H11BrClNO3S |
Molecular Weight |
436.7 g/mol |
IUPAC Name |
(5E)-5-[(3-bromophenyl)methylidene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H11BrClNO3S/c19-13-3-1-2-11(8-13)9-16-17(23)21(18(24)25-16)10-15(22)12-4-6-14(20)7-5-12/h1-9H,10H2/b16-9+ |
InChI Key |
GIKVODPEDFQKDE-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/2\C(=O)N(C(=O)S2)CC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=C2C(=O)N(C(=O)S2)CC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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